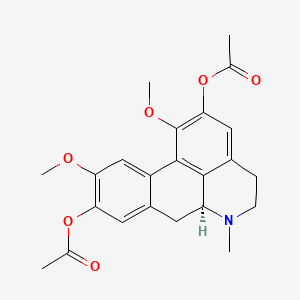

Diacetyl boldine

Description

Structure

3D Structure

Properties

CAS No. |

72584-75-9 |

|---|---|

Molecular Formula |

C23H25NO6 |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

[(6aS)-9-acetyloxy-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-yl] acetate |

InChI |

InChI=1S/C23H25NO6/c1-12(25)29-19-10-15-8-17-21-14(6-7-24(17)3)9-20(30-13(2)26)23(28-5)22(21)16(15)11-18(19)27-4/h9-11,17H,6-8H2,1-5H3/t17-/m0/s1 |

InChI Key |

XMEDXTRRSJHOLZ-KRWDZBQOSA-N |

SMILES |

CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |

Isomeric SMILES |

CC(=O)OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |

Canonical SMILES |

CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |

Appearance |

Solid powder |

Other CAS No. |

72584-75-9 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Diacetyl boldine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Diacetyl boldine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetyl boldine (DAB), a semi-synthetic derivative of the natural alkaloid boldine, has emerged as a significant agent in dermatology, primarily for its potent skin-lightening and anti-hyperpigmentation properties. Marketed under trade names like Lumiskin™, its efficacy stems from a multi-faceted mechanism of action that goes beyond simple enzyme inhibition. This technical guide provides a comprehensive overview of the molecular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its core mechanisms. The primary mode of action involves a dual-pronged inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. Furthermore, DAB exhibits properties as an α-adrenergic antagonist and a calcium channel blocker, which contribute to its overall efficacy in regulating melanin synthesis. This document synthesizes current research to offer a detailed resource for professionals engaged in dermatological and pharmacological research and development.

Core Mechanism of Action

This compound's primary pharmacological effect—the reduction of melanin synthesis—is not attributed to a single molecular interaction but rather a coordinated series of actions that regulate the melanogenesis pathway at multiple levels. The core mechanisms are:

-

Dual-Mode Tyrosinase Inhibition : Tyrosinase is the critical copper-containing enzyme responsible for catalyzing the first two steps of melanin production: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. DAB interferes with this enzyme's function in two distinct ways:

-

Stabilization of Inactive Tyrosinase : DAB binds to tyrosinase, stabilizing it in its inactive conformation.[1][2][3] This prevents the enzyme from participating in the melanin synthesis cascade.

-

Direct Enzyme Inhibition : Beyond allosteric stabilization, DAB also directly inhibits the catalytic activity of the enzyme.[1] This dual action leads to a significant and potent reduction in melanin output, with studies reporting up to a 53% drop in overall enzyme activity and a 70% decrease in melanin production.[1][2]

-

-

α-Adrenergic Receptor Antagonism : Melanocytes, the melanin-producing cells, possess α-adrenergic receptors. The activation of these receptors can stimulate melanogenesis. This compound functions as an α-adrenergic antagonist, blocking these receptors and thereby preventing the signaling cascade that leads to increased tyrosinase activation.[4][5][6]

-

Regulation of Calcium Influx : Intracellular calcium (Ca²⁺) levels are crucial for the activation of tyrosinase and the transport of melanosomes. This compound has been shown to interfere with calcium flow and disrupt the movement of calcium ions.[2][4][5][6][7] By acting as a calcium channel blocker, DAB reduces the intracellular Ca²⁺ concentration available to activate protein kinase C (PKC), a key enzyme in the signaling pathway that upregulates tyrosinase activity and melanin synthesis.

-

Modulation of Gene Expression : Recent studies suggest that DAB's influence extends to the genetic level. It has been found to regulate the expression of the Microphthalmia-associated Transcription Factor (MITF) gene.[8] MITF is the master regulator of melanocyte development, survival, and function, directly controlling the transcription of tyrosinase and other melanogenic enzymes. By down-regulating MITF expression, DAB effectively reduces the cellular machinery required for melanin production.[8]

Signaling Pathways and Visualizations

The interplay of these mechanisms is crucial to understanding the comprehensive action of this compound. The following diagrams illustrate these pathways.

Caption: Multi-target mechanism of this compound in melanogenesis inhibition.

Quantitative Data Summary

The efficacy of this compound has been quantified across various in vitro and clinical studies. The data below is summarized for comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound Formulations

| Formulation | Cell Line | Assay | Endpoint | Value | Reference(s) |

|---|---|---|---|---|---|

| DAB in Microemulsion (F1) | B16BL6 (Melanoma) | MTT | IC₅₀ | 1 µg/mL | [4][9][10] |

| DAB in Microemulsion (F2) | B16BL6 (Melanoma) | MTT | IC₅₀ | 10 µg/mL | [4][9] |

| DAB in MCT Oil (Control) | B16BL6 (Melanoma) | MTT | IC₅₀ | 50 µg/mL |[4][9][10] |

Table 2: Efficacy of this compound in Depigmentation

| Parameter | Model / Study Type | Concentration | Result | Reference(s) |

|---|---|---|---|---|

| Melanin Production | In vitro | Not Specified | Up to 70% reduction | [1][2] |

| Tyrosinase Activity | In vitro | Not Specified | Approx. 53% reduction | [1] |

| Melanin Index | Human Clinical Trial | 4% Cream | 34% reduction | [10] |

| Patient Self-Assessment | Human Clinical Trial | Combination Formula | 76.3% reported moderate improvement |[3][8] |

Table 3: Enzyme Inhibition Kinetics of Boldine (Parent Compound) Note: This data is for the parent compound, boldine, and provides insight into the foundational inhibitory characteristics of this class of alkaloids.

| Enzyme Source | Substrate | Inhibition Type | Kᵢ (Inhibition Constant) | Reference(s) |

|---|

| Mushroom (Agaricus bisporus) | L-DOPA | Mixed-type | 7.203 ± 0.933 mM |[11] |

Key Experimental Protocols

The following sections detail the methodologies used in pivotal studies to elucidate the mechanism and efficacy of this compound.

Protocol: Determination of Cytotoxicity by MTT Assay

This protocol is based on studies evaluating the anti-melanoma effects of DAB.[4][9]

-

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of this compound formulations on B16BL6 melanoma cells.

-

Methodology :

-

Cell Culture : B16BL6 melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere for 24 hours.

-

Treatment : Culture medium is replaced with fresh medium containing various concentrations of DAB formulations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Untreated cells serve as a control.

-

Incubation : Cells are incubated with the formulations for a specified period (e.g., 24 hours).

-

MTT Assay : 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and plates are incubated for an additional 4 hours.

-

Solubilization : The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition : The absorbance is measured at 570 nm using a microplate reader.

-

Analysis : Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Protocol: Ex Vivo Skin Permeation Study using Franz Diffusion Cell

This protocol is adapted from studies assessing the topical delivery of DAB.[4][9]

-

Objective : To evaluate the skin permeation and retention of this compound from different topical formulations.

-

Methodology :

-

Skin Preparation : Excised human cadaver skin is thawed, and the subcutaneous fat is removed. The skin is dermatomed to a uniform thickness (e.g., ~500 µm).

-

Franz Cell Assembly : The prepared skin is mounted onto a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium. The diffusion area is typically around 0.64 cm².

-

Receptor Medium : The receptor compartment is filled with a phosphate-buffered saline (PBS) solution (pH 7.4), maintained at 37°C, and stirred continuously.

-

Formulation Application : A known quantity of the DAB formulation (e.g., 100 mg) is applied evenly to the skin surface in the donor compartment.

-

Sampling : At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are withdrawn from the receptor medium and replaced with fresh medium.

-

Skin Retention Analysis : At the end of the experiment (24 hours), the skin surface is cleaned. The skin section is then minced, and DAB is extracted using a suitable solvent (e.g., methanol).

-

Quantification : The concentration of DAB in the receptor samples and skin extracts is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Analysis : Permeation parameters, such as cumulative amount permeated and steady-state flux, are calculated. Skin retention is reported as the amount of drug per gram of skin tissue.

-

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion

The mechanism of action of this compound is a sophisticated, multi-target process that provides a robust framework for its application in treating hyperpigmentation disorders. Its primary strength lies in the dual inhibition of tyrosinase, which is further potentiated by its ability to act as an α-adrenergic antagonist and a calcium channel blocker. These actions collectively disrupt the key signaling and enzymatic steps in the melanogenesis pathway. Further research into its modulation of MITF gene expression could unveil additional layers of its regulatory function. The quantitative data from both in vitro and clinical studies confirm its high efficacy and support its use as a superior alternative to traditional depigmenting agents like hydroquinone. For drug development professionals, DAB represents a well-characterized lead compound whose multi-target profile can be leveraged for developing next-generation dermatological therapies.

References

- 1. This compound | Lumiskin™ | Cosmetic Ingredients Guide [ci.guide]

- 2. Buy this compound | 72584-75-9 | >98% [smolecule.com]

- 3. Combined use of two formulations containing this compound, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure-beautyproducts.com [pure-beautyproducts.com]

- 6. pure-beautyproducts.com [pure-beautyproducts.com]

- 7. KR100519851B1 - Cosmetic Compositions for Skin-Whitening Comprising Diacetylboldine as Active Ingredient - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound (72584-75-9) for sale [vulcanchem.com]

- 11. researchgate.net [researchgate.net]

Diacetyl Boldine: A Technical Guide to its Role in Tyrosinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders and the cosmetic demand for skin lightening agents have driven extensive research into the mechanisms of melanogenesis and the identification of potent inhibitors. Tyrosinase is a critical copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis.[1][2] Diacetyl boldine (DAB), a derivative of the natural alkaloid boldine found in the Chilean boldo tree, has emerged as a significant agent in the regulation of skin pigmentation.[3][4] This technical guide provides an in-depth analysis of this compound's role as a tyrosinase inhibitor, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated biochemical pathways and workflows.

Introduction to this compound and Tyrosinase

Melanin, the primary determinant of skin, hair, and eye color, is produced in melanosomes through a process called melanogenesis.[1] The enzyme tyrosinase initiates this pathway by catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5][6] Overproduction of melanin can lead to various dermatological conditions such as melasma and post-inflammatory hyperpigmentation.[5] Consequently, the inhibition of tyrosinase is a primary strategy for developing skin depigmenting agents.[1][7]

This compound (DAB), also known under the trade name Lumiskin™, is a synthetic derivative of boldine.[3] While boldine itself exhibits tyrosinase-inhibiting effects, diacetylation is believed to enhance its stability and efficacy for topical applications.[8][9] DAB has been incorporated into various cosmetic formulations for its skin-lightening properties and has shown efficacy in clinical settings for treating conditions like facial melasma.[10][11][12]

Mechanism of Action

This compound employs a dual-action mechanism to reduce melanin synthesis, making it a particularly effective agent. Its primary modes of action are:

-

Stabilization of Inactive Tyrosinase: The most prominent mechanism attributed to this compound is its ability to stabilize tyrosinase in its inactive conformation.[3][12] This prevents the enzyme from being activated, thereby preemptively halting the melanogenesis cascade. This mode of action is distinct from many other inhibitors that only target the active enzyme.

-

Direct Inhibition of Tyrosinase Activity: In addition to preventing its activation, this compound can also directly inhibit the enzymatic activity of already active tyrosinase.[3][13] This direct inhibition contributes to an overall reduction in melanin production.

While the precise signaling pathway for DAB is not fully elucidated, studies on its parent compound, boldine, suggest a potential mechanism involving the antagonism of alpha-adrenergic receptors and interference with calcium (Ca2+) influx.[14] These actions can disrupt the signaling cascades that lead to the activation of tyrosinase.

Quantitative Data on Inhibitory Efficacy

Quantitative assessment of this compound's efficacy comes from a variety of in vitro and in vivo studies. While specific kinetic constants like IC50 for DAB are not consistently published in peer-reviewed literature, data from patents and manufacturer studies provide valuable insights.

Table 1: In Vitro Efficacy of this compound

| Parameter | Result | Comparison / Condition | Source |

|---|---|---|---|

| Tyrosinase Activity Inhibition | ~53% reduction | Direct enzymatic assay | [3] |

| Melanin Production Inhibition | Up to 70% reduction | Cell-based melanin content assay | [3] |

| Comparative Tyrosinase Inhibition | ~27 times more effective | Compared to Kojic Acid and Ascorbic Acid |[13] |

Table 2: Efficacy of the Parent Compound, Boldine

| Parameter | Value | Enzyme Source | Inhibition Type | Source |

|---|

| Inhibition Constant (Ki) | 7.203 ± 0.933 mM | Mushroom (Agaricus bisporus) | Mixed-type |[15] |

Note: The data for boldine provides context but may not be directly extrapolated to this compound.

Signaling Pathway in Melanogenesis Regulation

The regulation of tyrosinase activity is a complex process involving various signaling pathways. Based on the known effects of the parent compound boldine, a proposed pathway for this compound's action involves the modulation of upstream signals that control tyrosinase activation. Alpha-adrenergic receptor antagonism and the reduction of intracellular calcium levels can inhibit the cAMP-dependent protein kinase A (PKA) pathway, which in turn reduces the phosphorylation of CREB and the subsequent expression of Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenic gene expression, including the gene for tyrosinase.

Experimental Protocols

The following sections detail standardized protocols for assessing the tyrosinase inhibitory and anti-melanogenic effects of compounds like this compound.

In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)

This assay measures the direct inhibitory effect of a test compound on the enzymatic activity of commercially available mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Kojic acid (positive control)

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of this compound and Kojic acid in the buffer. The final solvent concentration should be kept constant (e.g., <1%) in all wells.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of the test compound solution (this compound dilutions) or control.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of the tyrosinase enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the L-DOPA substrate solution.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero.

-

Continue to measure the absorbance at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each concentration.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

Plot the percentage inhibition against the concentration of this compound to determine the IC50 value (the concentration required for 50% inhibition).

-

Cell-Based Melanin Content Assay

This assay quantifies the effect of a test compound on melanin production in a cell culture model, typically using B16F10 melanoma cells.[16]

Materials:

-

B16F10 murine melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

α-Melanocyte-stimulating hormone (α-MSH, optional stimulant)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 1N NaOH with 10% DMSO)

-

96-well cell culture plate

-

Spectrophotometric microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

-

Optionally, add a stimulant like α-MSH to induce melanogenesis.

-

Incubate the cells for 48-72 hours.

-

-

Cell Lysis and Melanin Solubilization:

-

After incubation, wash the cells twice with PBS to remove residual medium.

-

Lyse the cells by adding 100 µL of the NaOH/DMSO lysis buffer to each well.

-

Incubate at a higher temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin pigment.[17]

-

-

Measurement:

-

Data Normalization (Optional but Recommended):

-

In a parallel plate, perform a cell viability assay (e.g., MTT) to ensure the observed decrease in melanin is not due to cytotoxicity.

-

Alternatively, perform a protein quantification assay (e.g., BCA) on the cell lysate and normalize the melanin content to the total protein content.[17]

-

-

Data Analysis:

-

Calculate the percentage of melanin content relative to the untreated (or vehicle-treated) control.

-

References

- 1. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Lumiskin™ | Cosmetic Ingredients Guide [ci.guide]

- 4. medkoo.com [medkoo.com]

- 5. biofor.co.il [biofor.co.il]

- 6. mdpi.com [mdpi.com]

- 7. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SYNTHESIS OF NOVEL BOLDINE AMIDES AND THEIR IN VITRO INHIBITORY EFFECTS ON A MUSHROOM TYROSINASE | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 10. researchgate.net [researchgate.net]

- 11. This compound | bioactive compound | CAS# 72584-75-9 | InvivoChem [invivochem.com]

- 12. Combined use of two formulations containing this compound, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KR100519851B1 - Cosmetic Compositions for Skin-Whitening Comprising Diacetylboldine as Active Ingredient - Google Patents [patents.google.com]

- 14. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. med.upenn.edu [med.upenn.edu]

A Technical Guide to the Natural Sourcing and Extraction of Boldine for Diacetyl Boldine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, extraction methodologies, and subsequent synthesis of Diacetyl boldine from its precursor, boldine. Boldine, a potent aporphine alkaloid, is primarily sourced from the Chilean boldo tree (Peumus boldus Molina). This document details various extraction techniques, including traditional and modern methods, with a focus on providing actionable experimental protocols. Furthermore, it outlines the synthetic pathway for the acetylation of boldine to yield this compound, a compound of interest in various therapeutic and cosmetic applications. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of the workflows involved.

Natural Sources of Boldine

Boldine is an alkaloid predominantly found in the leaves and bark of the Chilean Boldo tree (Peumus boldus), a member of the Monimiaceae family.[1][2] While Peumus boldus remains the primary commercial source, boldine has also been identified in other plant species, offering alternative avenues for its sourcing.

The concentration of boldine varies significantly depending on the part of the plant, with the bark generally exhibiting a higher content than the leaves.[2]

Table 1: Natural Sources of Boldine and Part-Specific Content

| Plant Species | Family | Plant Part | Boldine Content (% w/w) |

| Peumus boldus | Monimiaceae | Bark | ~1.0% - 6%[2] |

| Peumus boldus | Monimiaceae | Leaves | ~0.1% - 0.5%[2] |

| Lindera aggregata | Lauraceae | Not Specified | Present |

| Actinodaphne pruinosa | Lauraceae | Not Specified | Present |

| Litsea cubeba | Lauraceae | Not Specified | Present |

| Phoebe grandis | Lauraceae | Bark | Present |

Extraction of Boldine from Peumus boldus

The extraction of boldine from its natural sources is a critical first step in the synthesis of this compound. A variety of methods have been employed, ranging from conventional solvent-based techniques to more modern and sustainable approaches. The choice of extraction method can significantly impact the yield and purity of the resulting boldine.

Conventional Extraction Methods

Maceration is a simple and widely used method for boldine extraction. It involves soaking the plant material in a solvent for a specified period, allowing the soluble compounds to diffuse into the solvent.

Experimental Protocol: Maceration of Boldine from Peumus boldus Leaves

-

Preparation of Plant Material: Dry the leaves of Peumus boldus at room temperature in the dark for 30 days. Grind the dried leaves into a fine powder using a mortar and pestle with liquid nitrogen.

-

Extraction: For every 50 g of the dried powder, add 250 mL of 99.9% methanol. Macerate the mixture at 50°C for 1 hour with continuous stirring.

-

Filtration: Filter the mixture to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate at 50°C for 2 hours in a thermostabilized bath to reduce the solvent volume.

-

Acid-Base Extraction (Purification):

-

Add 400 mL of acidified water (with 2-3 drops of 1% acetic acid) to the concentrated extract.

-

Filter the solution and wash it three times with 150 mL of diethyl ether to remove non-polar impurities.

-

Basify the aqueous extract to pH 9.5 with 25% ammonium hydroxide.

-

Extract the boldine into an organic solvent by washing three times with 200 mL of dichloromethane.

-

-

Final Concentration: Combine the dichloromethane fractions and dry them under an extraction hood for 8 hours. Dissolve the residue in a known volume of methanol for quantification.

Modern Extraction Methods

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their rupture and enhances the release of intracellular contents, thereby improving extraction efficiency and reducing extraction time.[3]

Experimental Protocol: Ultrasound-Assisted Extraction of Boldine from Peumus boldus Leaves [3]

-

Preparation of Plant Material: Use dried and powdered leaves of Peumus boldus.

-

Extraction Parameters:

-

Solvent: Water

-

Solid-to-Liquid Ratio: 6% (w/v)

-

Sonication Power: 23 W/cm²

-

Temperature: 36°C

-

Extraction Time: 40 minutes

-

-

Procedure:

-

Suspend the powdered leaves in water at the specified ratio in a suitable vessel.

-

Immerse the ultrasonic probe into the suspension.

-

Apply ultrasound at the specified power, temperature, and duration.

-

After extraction, filter the mixture to separate the extract.

-

The extract can then be further purified using the acid-base extraction method described in section 2.1.1.

-

Supercritical fluid extraction (SFE) with carbon dioxide is a green technology that utilizes CO₂ in its supercritical state as a solvent. By manipulating temperature and pressure, the solvating power of supercritical CO₂ can be tuned to selectively extract specific compounds. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds like boldine.[4]

Experimental Protocol: Supercritical CO₂ Extraction of Boldine from Peumus boldus Leaves [4]

-

Preparation of Plant Material: Use dried and ground leaves of Peumus boldus.

-

Extraction Parameters:

-

Supercritical Fluid: Carbon Dioxide (CO₂)

-

Co-solvent: Ethanol (5% v/v)

-

Pressure: 450 bar

-

Temperature: 50°C

-

Extraction Time: 7 hours

-

-

Procedure:

-

Load the ground plant material into the extraction vessel.

-

Pressurize and heat the system to the specified conditions with CO₂ and the ethanol co-solvent.

-

Maintain a constant flow of the supercritical fluid through the extraction vessel for the duration of the extraction.

-

De-pressurize the fluid in a separator vessel to precipitate the extracted compounds.

-

Collect the boldine-rich extract for further analysis and purification.

-

Comparison of Extraction Methods

The efficiency of boldine extraction varies significantly with the chosen method and the parameters employed. The following table summarizes the reported yields from different techniques.

Table 2: Comparison of Boldine Yield from Various Extraction Methods

| Extraction Method | Plant Part | Solvent/Conditions | Boldine Yield | Reference |

| Maceration | Leaves | Methanol | Not specified | |

| Ultrasound-Assisted Extraction (UAE) | Leaves | Water, 23 W/cm², 36°C, 40 min | Significantly higher than conventional maceration | [3] |

| Supercritical CO₂ Extraction | Leaves | CO₂ with 5% Ethanol, 450 bar, 50°C | 7.4 ppm | [4] |

| Hot Pressurized Water | Leaves | 100°C | 26.8 ppm | [5] |

| Natural Deep Eutectic Solvents (NADES) | Leaves | Proline-oxalic acid | 2.362 mg/g of plant |

Synthesis of this compound

This compound is a semi-synthetic derivative of boldine, produced through the acetylation of its two phenolic hydroxyl groups. This modification can alter the molecule's lipophilicity and biological activity.

Acetylation Reaction

The most common method for the synthesis of this compound is the acetylation of boldine using an acetylating agent in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

Boldine

-

Acetyl chloride (as the acetylating agent)

-

Triethylamine (as the base)

-

Anhydrous solvent (e.g., dichloromethane or chloroform)

-

-

Procedure:

-

Dissolve boldine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by the disappearance of the boldine spot on TLC), quench the reaction by adding a small amount of water or methanol.

-

Neutralize the mixture with a dilute acid solution (e.g., 1N HCl).

-

Extract the product into an organic solvent (e.g., chloroform).

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

-

Visualizing the Workflows

To better illustrate the processes described, the following diagrams outline the extraction and synthesis pathways.

Caption: Workflow for the extraction and purification of boldine.

Caption: Synthesis pathway of this compound from boldine.

References

- 1. Boldine, an Alkaloid from Peumus boldus Molina, Induces Endothelium-Dependent Vasodilation in the Perfused Rat Kidney: Involvement of Nitric Oxide and Small-Conductance Ca2+-Activated K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.uc.cl [repositorio.uc.cl]

Diacetyl Boldine: A Technical Guide to its History, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetyl boldine, a synthetic derivative of the natural alkaloid boldine, has emerged as a significant compound in the field of dermatology, primarily for its skin-lightening properties. Marketed commercially as Lumiskin™ by Sederma, this molecule has garnered attention for its multi-faceted mechanism of action that goes beyond simple tyrosinase inhibition. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and biological activity of this compound, with a focus on the experimental data and signaling pathways relevant to its application in skincare and potential therapeutic uses.

Introduction

This compound, chemically known as (S)-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diyl diacetate, is a lipophilic derivative of boldine.[1][2] Boldine is an aporphine alkaloid naturally occurring in the bark and leaves of the Chilean Boldo tree (Peumus boldus).[3][4] The acetylation of boldine enhances its skin permeability, making it a more effective topical agent.[5] Its primary application is in cosmetic formulations aimed at reducing hyperpigmentation and promoting an even skin tone.[6]

History and Discovery

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its formulation and delivery.

| Property | Value | Reference(s) |

| Molecular Formula | C23H25NO6 | [11] |

| Molecular Weight | 411.4 g/mol | [11] |

| Log P | 2.9 | [5] |

| Solubility | Soluble in DMSO | [11] |

| Appearance | White fine powder | [12] |

| Purity (HPLC) | ≥95.0% | [12] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the extraction of boldine from its natural source followed by a chemical modification.

Step 1: Extraction of Boldine

A general procedure for the extraction of boldine from the dried bark of Peumus boldus involves solvent extraction. The powdered bark is typically subjected to maceration or Soxhlet extraction with a polar solvent such as methanol or ethanol. The resulting crude extract is then concentrated under reduced pressure. Purification of boldine from the crude extract is achieved using chromatographic techniques, such as column chromatography on silica gel.

Step 2: Acetylation of Boldine

The purified boldine is then subjected to diacetylation. A typical laboratory-scale protocol would be as follows:

-

Dissolve boldine in a suitable aprotic solvent, such as pyridine or a mixture of dichloromethane and a base (e.g., triethylamine).

-

Add an acetylating agent, such as acetic anhydride or acetyl chloride, dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Allow the reaction to proceed for a specified time, monitoring its completion by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated in vacuo.

-

The crude this compound is then purified by recrystallization from a suitable solvent system or by column chromatography to yield a white to off-white solid.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and the successful addition of the two acetyl groups.[12]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Biological Activity and Mechanism of Action

This compound exerts its skin-lightening effects through a multi-target mechanism.

Tyrosinase Inhibition

The primary mechanism of action of this compound is the inhibition of tyrosinase, the key enzyme in melanogenesis.[11] It has been reported to reduce melanin production by up to 70%.[13] This inhibition occurs through a dual action:

-

Direct Inhibition of Tyrosinase Activity: this compound directly interferes with the catalytic activity of the enzyme.

-

Stabilization of Tyrosinase in its Inactive Form: It is proposed that this compound can bind to the inactive conformation of tyrosinase, preventing its activation.[13]

dot

Caption: Mechanism of tyrosinase inhibition by this compound.

Alpha-Adrenergic Receptor Antagonism

This compound has been shown to act as an antagonist of α-adrenergic receptors on melanocytes.[10] The activation of these receptors by catecholamines can stimulate melanogenesis. By blocking these receptors, this compound can downregulate the signaling cascade that leads to increased melanin production.

dot

Caption: this compound's role as an α-adrenergic antagonist.

Regulation of Calcium Influx

Calcium signaling plays a crucial role in melanogenesis.[14] this compound is reported to influence calcium flow within skin cells.[11] By modulating calcium influx into melanocytes, it can interfere with the signaling pathways that are dependent on calcium for the activation of melanogenic enzymes and processes. The precise channels and mechanisms are still an area of active research.

dot

Caption: Modulation of calcium influx by this compound.

Preclinical and Clinical Data

In Vitro Studies

-

Tyrosinase Inhibition: Studies have demonstrated that this compound can significantly inhibit mushroom tyrosinase activity. Quantitative data on IC50 values are proprietary to manufacturers but are generally considered potent.

-

Cytotoxicity: In a study evaluating its potential for chemoprotection against melanoma, this compound formulated in a microemulsion showed significantly higher cytotoxicity towards B16BL6 melanoma cell lines compared to a control solution.[5]

Clinical Studies

A notable clinical trial investigated the efficacy and safety of a combination therapy for facial melasma, which included a serum containing this compound.[4]

| Study Parameter | Results | Reference |

| Study Design | Randomized, double-blind, 12-week comparative study in 40 female subjects with facial melasma. | [4] |

| Intervention | Combination of a this compound serum at night and a cream with this compound, TGF-β1 biomimetic oligopeptide-68, and sunscreen during the day. | [4] |

| Comparator | 2% and 4% hydroquinone cream. | [4] |

| Efficacy Assessment | Melasma Area and Severity Index (MASI) score. | [4] |

| Key Findings | - Significant improvement in MASI score at 6 and 12 weeks (P < 0.05).- 76.3% of subjects reported moderate improvement.- The this compound-containing formulations showed either more efficacy or faster action in pigment reduction compared to hydroquinone. | [4][15] |

| Safety | Well-tolerated with only mild, temporary skin reactions. No severe adverse events were reported. | [4] |

Applications

The primary application of this compound is in the cosmetic industry for:

-

Skin Lightening and Brightening: Used in creams, serums, and lotions to reduce the appearance of dark spots, age spots, and other forms of hyperpigmentation.[6]

-

Evening Skin Tone: Helps to create a more uniform and radiant complexion.

-

Treatment of Melasma: As demonstrated in clinical studies, it can be an effective component in the management of this challenging skin condition.[4]

Conclusion

This compound represents a significant advancement in the development of topical agents for skin lightening and the management of hyperpigmentation. Its multi-target mechanism of action, encompassing tyrosinase inhibition, α-adrenergic receptor antagonism, and modulation of calcium signaling, provides a comprehensive approach to reducing melanin production. Supported by preclinical and clinical data demonstrating its efficacy and safety, this compound stands as a valuable tool for researchers, scientists, and drug development professionals working in the field of dermatology and cosmetic science. Further research into its precise molecular interactions and signaling pathways will continue to enhance our understanding and application of this innovative molecule.

References

- 1. Melanocyte-keratinocyte interaction induces calcium signalling and melanin transfer to keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Investigation of Tyrosinase Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The induction of the alpha-1-adrenoceptor signal transduction system on human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined use of two formulations containing this compound, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 72584-75-9 | >98% [smolecule.com]

- 7. Signalling pathways evoked by alpha1-adrenoceptors in human melanoma cells. | Semantic Scholar [semanticscholar.org]

- 8. WO2014170801A1 - Prevention and treatment of infra-red related skin damages - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. ulprospector.com [ulprospector.com]

- 11. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nstchemicals.com [nstchemicals.com]

- 13. Signalling pathways evoked by alpha1-adrenoceptors in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of Calcium Signaling in Melanoma [mdpi.com]

- 15. researchgate.net [researchgate.net]

Diacetyl Boldine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Aporphine Alkaloid Derivative: From Synthesis to Therapeutic Potential

Abstract

Diacetyl boldine, a semi-synthetic derivative of the natural aporphine alkaloid boldine, has emerged as a compound of significant interest in the fields of dermatology and oncology.[1][2][3] This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and mechanisms of action. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development. The guide summarizes all available quantitative data in structured tables for ease of comparison and utilizes Graphviz diagrams to illustrate its key signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's therapeutic potential.

Introduction

Aporphine alkaloids, a class of isoquinoline alkaloids, are naturally occurring compounds found in various plant families and are known for their diverse pharmacological activities.[4] Boldine, the primary alkaloid extracted from the bark of the Chilean Boldo tree (Peumus boldus), has a long history of use in traditional medicine.[1][5] Its derivative, this compound (DAB), also known as 1,10-diacetoxy-2,9-dihydroxyaporphine, has garnered attention for its potent biological effects, particularly in skin lightening and as a potential anti-melanoma agent.[2][3][5] The acetylation of boldine enhances its lipophilicity, potentially improving its skin permeation and efficacy.[6] This guide will delve into the technical aspects of this compound, providing a foundation for its exploration in therapeutic applications.

Physicochemical Properties

This compound is a white, fine powder with a molecular weight of 411.45 g/mol and a chemical formula of C23H25NO6.[7][8] Its enhanced lipophilicity compared to boldine is a key characteristic influencing its biological activity and formulation development.

| Property | Value | Reference |

| CAS Number | 72584-75-9 | [7] |

| Molecular Formula | C23H25NO6 | [7] |

| Molecular Weight | 411.45 g/mol | [8] |

| Appearance | White fine powder | |

| Chemical Name | (S)-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diyl diacetate | [7] |

| Solubility | Soluble in DMSO | [6] |

| Storage | Room temperature, away from light | [8] |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the extraction of boldine from its natural source followed by a chemical modification.[2]

Extraction of Boldine

Boldine is typically extracted from the bark of the Peumus boldus tree. The general procedure involves:

-

Maceration: The dried and powdered bark is macerated with a suitable organic solvent, such as methanol or ethanol, to extract the alkaloids.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is then subjected to purification techniques, such as column chromatography, to isolate pure boldine.

Acetylation of Boldine

The conversion of boldine to this compound is achieved through an acetylation reaction.[2]

-

Reaction: Boldine is reacted with an acetylating agent, such as acetic anhydride, in the presence of a base catalyst like pyridine or sodium bicarbonate.[9][10] The hydroxyl groups on the boldine molecule are converted to acetyl groups.

-

Purification: The resulting this compound is then purified, typically by recrystallization or chromatography, to obtain a high-purity final product.

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms, primarily related to its anti-melanogenic and cytotoxic activities.

Inhibition of Tyrosinase

The skin-lightening properties of this compound are attributed to its ability to inhibit tyrosinase, the key enzyme in melanin synthesis.[6] Its inhibitory action is twofold:

-

Stabilization of Inactive Tyrosinase: this compound stabilizes the tyrosinase enzyme in its inactive conformation, preventing it from participating in melanogenesis.[6]

-

Direct Inhibition: It may also directly compete with the substrate (L-DOPA) for the active site of the enzyme.[1]

α-Adrenergic Antagonism and Calcium Influx Inhibition

Boldine, the precursor to this compound, has been shown to exhibit α-adrenergic antagonist properties and to interfere with calcium influx.[3] These actions may contribute to the overall mechanism of this compound, potentially influencing cellular signaling pathways involved in melanogenesis and cell proliferation.

Experimental Data

Cytotoxicity against Melanoma Cells

This compound has demonstrated significant cytotoxic effects against B16BL6 melanoma cells, suggesting its potential as an anti-cancer agent.[3][11]

| Formulation | IC50 (µg/mL) | Cell Line | Reference |

| This compound in Microemulsion (F1) | 1 | B16BL6 | [3][11] |

| This compound in Microemulsion (F2) | 10 | B16BL6 | [3][11] |

| This compound in MCT Oil | 50 | B16BL6 | [3][11] |

Clinical Efficacy in Melasma

A clinical study investigating the efficacy of a formulation containing this compound for the treatment of melasma showed promising results.[12][13]

| Parameter | Result | Duration | Patient Population | Reference |

| MASI Score Reduction | Significant improvement at 6 and 12 weeks (P < 0.05) | 12 weeks | 38 female subjects | [12][13] |

| Patient Self-Assessment | 2.6% markedly improved, 76.3% moderately improved, 21.1% slightly improved | 12 weeks | 38 female subjects | [12][13] |

Skin Permeation

Ex vivo skin permeation studies using Franz diffusion cells have shown that microemulsion formulations can significantly enhance the skin retention of this compound compared to an oil-based solution.[14]

| Formulation | Cumulative Amount Permeated (µg/cm²) after 24h (Tape-stripped skin) | Skin Retention | Reference |

| Microemulsion F1 | 437 ± 22 | Significantly higher than control | [14] |

| Microemulsion F2 | 351 ± 24 | Significantly higher than control | [14] |

| DAB in MCT Oil (Control) | 43.6 ± 28.8 | - | [14] |

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is a general method for the acetylation of phenols and can be adapted for the synthesis of this compound from boldine.

Materials:

-

Boldine

-

Acetic anhydride

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Chromatography apparatus

Procedure:

-

Dissolve boldine in a suitable organic solvent such as dichloromethane.

-

Add the base catalyst (e.g., pyridine) to the solution.

-

Slowly add acetic anhydride to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified time (e.g., 2-4 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Tyrosinase Inhibition Assay

This protocol is based on the dopachrome method using L-DOPA as a substrate.[1][15][16]

Materials:

-

Mushroom tyrosinase

-

L-DOPA

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare various concentrations of this compound and kojic acid in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with the enzyme activity.

-

In a 96-well plate, add the phosphate buffer, the test compound (this compound) or positive control (kojic acid), and the tyrosinase solution.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).[15][16]

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Measure the absorbance at a specific wavelength (e.g., 475 nm or 490 nm) at regular intervals using a microplate reader to determine the rate of dopachrome formation.[15][16]

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound on B16BL6 melanoma cells.[3]

Materials:

-

B16BL6 melanoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed B16BL6 cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight.[3]

-

Treat the cells with various concentrations of this compound and incubate for 24 hours.[3]

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[3]

-

Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 544 nm using a microplate reader.[3]

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Ex Vivo Skin Permeation Study

This protocol utilizes a Franz diffusion cell to evaluate the skin permeation of this compound.[14]

Materials:

-

Franz diffusion cells

-

Excised human or animal skin

-

Phosphate-buffered saline (PBS) as the receptor medium

-

This compound formulation

-

Syringes for sampling

-

HPLC system for analysis

Procedure:

-

Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with degassed PBS and maintain the temperature at 32°C to mimic physiological skin temperature.

-

Apply the this compound formulation to the surface of the skin in the donor compartment.

-

At predetermined time intervals, collect samples from the receptor compartment and replace with fresh PBS to maintain sink conditions.

-

Analyze the concentration of this compound in the collected samples using a validated HPLC method.

-

At the end of the study, recover the drug remaining on the skin surface and retained within the skin for mass balance analysis.

α-Adrenergic Receptor Binding Assay

This is a general protocol for a radioligand binding assay to determine the affinity of a compound for α-adrenergic receptors.[17][18][19][20]

Materials:

-

Cell membranes expressing the α-adrenergic receptor subtype of interest

-

Radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors)

-

Unlabeled this compound (competitor)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the binding buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

Intracellular Calcium Measurement

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium levels.[5][21][22][23][24]

Materials:

-

Adherent cells expressing the receptor of interest

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

HEPES-buffered saline or other suitable buffer

-

This compound

-

Agonist for the receptor of interest

-

Fluorescence plate reader or microscope

Procedure:

-

Load the cells with the fluorescent calcium indicator dye by incubating them with the AM ester form of the dye.

-

Wash the cells to remove excess dye.

-

Treat the cells with this compound for a specified pre-incubation period.

-

Stimulate the cells with an agonist to induce a calcium response.

-

Measure the changes in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Analyze the data to determine the effect of this compound on the agonist-induced intracellular calcium mobilization.

Conclusion and Future Directions

This compound, as an aporphine alkaloid derivative, demonstrates significant potential in both cosmetic and therapeutic applications. Its well-characterized mechanism of action as a tyrosinase inhibitor provides a strong basis for its use in treating hyperpigmentation disorders like melasma.[6][12][13] Furthermore, its cytotoxic effects against melanoma cells open avenues for its investigation as a novel anti-cancer agent.[3][11]

The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for the scientific community. Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its formulation for enhanced delivery and efficacy, and conducting further preclinical and clinical studies to fully evaluate its therapeutic potential and safety profile. The exploration of its effects on other signaling pathways and its potential application in other diseases also warrants further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. deascal.com [deascal.com]

- 3. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 6. Buy this compound | 72584-75-9 | >98% [smolecule.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. chemwhat.com [chemwhat.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Topical Delivery of this compound in a Microemulsion Formulation for Chemoprotection against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combined use of two formulations containing this compound, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Tyrosinase inhibition assay [bio-protocol.org]

- 16. Determination of Mushroom Tyrosinase Inhibition Activity [bio-protocol.org]

- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the lipophilicity of Diacetyl boldine in biological membranes.

An In-depth Technical Guide to the Lipophilicity of Diacetyl Boldine in Biological Membranes

Introduction

This compound (DAB), a synthetic derivative of the natural alkaloid boldine found in the Chilean Boldo tree, is a prominent ingredient in the cosmetic and dermatological fields.[1][2] Marketed under trade names like Lumiskin™, it is primarily recognized for its skin-lightening properties, which stem from its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[1][3] Understanding the lipophilicity of this compound is crucial for optimizing its formulation, ensuring its effective penetration through the stratum corneum, and elucidating its interaction with biological membranes to exert its therapeutic effects. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for assessing its lipophilicity and membrane permeability, and an exploration of its biological signaling pathways.

Physicochemical Properties of this compound

The lipophilicity of a compound is a critical determinant of its ability to traverse the lipid-rich barriers of biological membranes. This property is commonly quantified by the partition coefficient (Log P), which describes the distribution of a compound between an octanol and a water phase. A Log P value of 2.9 for this compound indicates its moderate lipophilicity.[1][4][5][6]

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₅NO₆ | [1] |

| Molecular Weight | 411.4 g/mol | [1][4] |

| Log P (Octanol-Water Partition Coefficient) | 2.9 - 3.10 | [1][4][6][7][8] |

| Water Solubility (Estimated) | 4.653 mg/L @ 25 °C | [7][8] |

| Appearance | Solid powder | [1] |

Experimental Protocols for Lipophilicity and Permeability Assessment

The evaluation of a compound's lipophilicity and its ability to permeate biological membranes is fundamental in drug development and formulation science. Below are detailed protocols for standard methodologies.

Determination of Log P: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (Log P) of a compound.[9][10] It directly measures the distribution of the analyte between two immiscible liquid phases, typically n-octanol and water.

Protocol:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the aqueous phase.

-

Partitioning: Mix the this compound solution with an equal volume of the n-octanol phase in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period to allow for the complete partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

References

- 1. Buy this compound | 72584-75-9 | >98% [smolecule.com]

- 2. This compound | bioactive compound | CAS# 72584-75-9 | InvivoChem [invivochem.com]

- 3. This compound | Lumiskin™ | Cosmetic Ingredients Guide [ci.guide]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C23H25NO6 | CID 11732365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 72584-75-9 [thegoodscentscompany.com]

- 8. EPI System Information for this compound 72584-75-9 [thegoodscentscompany.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

Diacetyl Boldine: A Molecular Deep Dive into its Antioxidant Properties

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the antioxidant properties of Diacetyl boldine (DAB) at a molecular level. This compound, a synthetic derivative of boldine, an alkaloid from the Chilean boldo tree, is increasingly recognized for its potent antioxidant capabilities. This document collates available scientific data to elucidate its mechanisms of action, offering a valuable resource for those engaged in antioxidant research and the development of novel therapeutics.

Executive Summary

This compound demonstrates significant antioxidant activity through a multi-faceted molecular approach. While it is widely known for its application in dermatology for skin lightening by inhibiting tyrosinase, its core antioxidant properties are rooted in its ability to directly scavenge free radicals and potentially modulate key cellular antioxidant pathways. This guide will detail the quantitative measures of its antioxidant efficacy, the experimental protocols used to ascertain these properties, and the signaling pathways it influences.

Direct Radical Scavenging Activity

This compound's primary antioxidant function lies in its capacity to neutralize harmful free radicals. This is a critical mechanism for mitigating oxidative stress, a key contributor to cellular damage and various pathologies. The efficacy of this free-radical scavenging is quantified using standardized assays.

Data Presentation: In Vitro Antioxidant Activity of Boldine (Parent Compound)

While specific IC50 values for this compound are not extensively reported in publicly available literature, data for its parent compound, boldine, provide a strong indication of its potential.

| Assay | Test Substance | IC50 Value | Reference Compound | Reference IC50 |

| DPPH Radical Scavenging | Boldine | ~25 µM | Trolox | ~50 µM |

| ABTS Radical Scavenging | Boldine | ~5 µM | Trolox | ~10 µM |

Note: The data presented above is for boldine, the parent compound of this compound. Further research is required to establish the specific IC50 values for this compound.

Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents: DPPH solution (typically 0.1 mM in methanol), this compound solution at various concentrations, and a reference antioxidant (e.g., Trolox or ascorbic acid).

-

Procedure:

-

A specific volume of the this compound solution is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical cation by the antioxidant leads to a loss of color, which is monitored spectrophotometrically.

-

Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), this compound solution at various concentrations, and a reference antioxidant.

-

Procedure:

-

The ABTS radical cation is generated by reacting the ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

A defined volume of the this compound solution is added to the diluted ABTS•+ solution.

-

After a set incubation time, the absorbance is measured.

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the concentration-response curve.

-

Caption: Workflow of the DPPH radical scavenging assay.

Caption: Workflow of the ABTS radical scavenging assay.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. Antioxidants can interrupt this process. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring lipid peroxidation.

Data Presentation: Inhibition of Lipid Peroxidation by Boldine (Parent Compound)

| Assay | Test Substance | Concentration | % Inhibition of Lipid Peroxidation |

| TBARS Assay | Boldine | 100 µM | > 90% |

Note: This data is for boldine. Specific quantitative data for this compound's inhibition of lipid peroxidation requires further investigation.

Experimental Protocol:

TBARS (Thiobarbituric Acid Reactive Substances) Assay:

This assay quantifies malondialdehyde (MDA), a major end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored complex.

-

Reagents: Sample containing lipids (e.g., tissue homogenate, cell lysate), Trichloroacetic acid (TCA), Thiobarbituric acid (TBA) solution, this compound solution.

-

Procedure:

-

A lipid-containing sample is incubated with an oxidizing agent to induce peroxidation, in the presence and absence of this compound.

-

The reaction is stopped by adding TCA to precipitate proteins.

-

The supernatant is collected after centrifugation.

-

TBA solution is added to the supernatant, and the mixture is heated (e.g., at 95°C for 60 minutes).

-

After cooling, the absorbance of the resulting pink-colored complex is measured at approximately 532 nm.

-

The concentration of MDA is calculated from a standard curve.

-

The percentage inhibition of lipid peroxidation by this compound is then determined.

-

Caption: TBARS assay workflow for measuring lipid peroxidation.

Modulation of Cellular Antioxidant Defense Systems

Beyond direct radical scavenging, antioxidants can also exert their effects by modulating endogenous antioxidant defense mechanisms. This often involves the activation of signaling pathways that lead to the increased expression of antioxidant enzymes.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a variety of antioxidant and detoxifying enzymes.

While direct evidence for this compound activating the Nrf2 pathway is still emerging, the structural characteristics of related phenolic compounds suggest this as a plausible mechanism of action. Activation of this pathway by this compound would lead to the upregulation of enzymes such as:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

Further research is necessary to definitively establish the role of this compound in modulating the Nrf2-ARE pathway and the subsequent impact on the activity of these crucial antioxidant enzymes.

Caption: The Nrf2-ARE signaling pathway and potential activation by this compound.

Conclusion and Future Directions

This compound exhibits promising antioxidant properties at a molecular level, primarily through direct free radical scavenging and potentially through the modulation of endogenous antioxidant defense systems like the Nrf2 pathway. While data on its parent compound, boldine, is more readily available, the structural similarities suggest that this compound possesses a comparable, if not enhanced, antioxidant profile.

To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:

-

Quantitative analysis: Determination of specific IC50 values for this compound in various antioxidant assays.

-

Enzymatic studies: Investigation of the direct effects of this compound on the activity of SOD, CAT, and GPx.

-

Signaling pathway analysis: Definitive confirmation and detailed characterization of the activation of the Nrf2-ARE pathway by this compound.

-

In vivo studies: Evaluation of the antioxidant efficacy of this compound in relevant animal models of diseases associated with oxidative stress.

This technical guide serves as a foundational resource for the scientific community, providing a comprehensive overview of the current understanding of this compound's antioxidant properties and highlighting key areas for future investigation. The continued exploration of this compound holds significant promise for the development of novel antioxidant-based therapies.

The Effect of Acetylation on Boldine's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boldine, a naturally occurring aporphine alkaloid found predominantly in the leaves and bark of the Chilean boldo tree (Peumus boldus), has garnered significant scientific interest for its diverse pharmacological properties. Extensive research has highlighted its potential as an antioxidant, anti-inflammatory, neuroprotective, and anticancer agent.[1] The chemical structure of boldine, featuring two hydroxyl groups, presents opportunities for structural modification to potentially enhance its biological activities. One such modification is acetylation, leading to the formation of diacetylboldine (DAB). This technical guide provides an in-depth analysis of the current scientific understanding of how acetylation impacts the biological activity of boldine, offering a comparative overview for researchers and professionals in drug development.

Physicochemical Properties and Synthesis

Acetylation of boldine involves the introduction of acetyl groups to its hydroxyl moieties, resulting in the formation of O,O'-diacetylboldine. This structural modification alters the physicochemical properties of the parent molecule, notably increasing its lipophilicity.[2] This enhanced lipophilicity can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to altered bioavailability and cellular uptake.

Experimental Protocol: Synthesis of O,O'-Diacetylboldine

Materials:

-

Boldine

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene

-

Methanol (MeOH)

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Dissolve boldine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (a slight excess, e.g., 2.2 equivalents) to the solution.

-

Allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by TLC.

-

Once the reaction is complete (disappearance of the starting material), quench the reaction by adding a small amount of dry methanol.

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure O,O'-diacetylboldine.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scale.

Comparative Biological Activity

The acetylation of boldine has been shown to modulate its biological activity, with effects varying depending on the specific therapeutic area.

Anticancer Activity